molecular formula C8H17O5P B12731788 Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate CAS No. 86211-32-7

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate

Cat. No.: B12731788
CAS No.: 86211-32-7
M. Wt: 224.19 g/mol
InChI Key: IKLXPBDCWTZFQJ-UHFFFAOYSA-N
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Description

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate, also known as epoxypropyl dimethyl phosphonate, is an organophosphorus compound with the molecular formula C 8 H 17 O 5 P and a molecular weight of 224.19 g/mol . It is identified by the CAS number 86211-32-7 . This molecule features two key functional groups: a phosphonate ester and an oxirane (epoxy) ring, making it a valuable multifunctional building block in materials science research. The primary research value of this compound lies in its application as a reactive flame-retardant precursor or modifier in polymer chemistry. The presence of the phosphorus moiety suggests potential use in enhancing the fire-proofing properties of materials . Simultaneously, the highly reactive epoxy group enables the molecule to be covalently incorporated into various polymer networks, such as epoxy resins, thermosets, and UV-curable coatings . This dual functionality allows researchers to develop advanced materials with combined benefits, including improved adhesion to metal substrates and tailored material properties. This compound is For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not approved for human, veterinary, therapeutic, or personal use.

Properties

CAS No.

86211-32-7

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

2-(3-dimethoxyphosphorylpropoxymethyl)oxirane

InChI

InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3

InChI Key

IKLXPBDCWTZFQJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCOCC1CO1)OC

Origin of Product

United States

Preparation Methods

Alkylation of Phosphonate Esters with Epoxide-Containing Alkyl Halides

  • Method: The most common approach involves reacting dimethyl phosphite or dimethyl phosphonate esters with 3-(oxiranylmethoxy)propyl halides (e.g., bromides or chlorides) under basic conditions. The nucleophilic phosphorus center attacks the alkyl halide, forming the phosphonate ester with the oxiranylmethoxy substituent.

  • Reaction Conditions: Typically, a base such as triethylamine or potassium carbonate is used to deprotonate the phosphite, facilitating nucleophilic substitution. Solvents like acetonitrile or dimethylformamide (DMF) are common. Reaction temperatures range from ambient to moderate heating (25–80 °C) to optimize reaction rates without decomposing the epoxide ring.

  • Microwave-Assisted Synthesis: Recent advances include microwave-assisted alkylation under solvent-free or minimal solvent conditions, which significantly reduce reaction times and improve yields. Microwave irradiation promotes efficient energy transfer, enhancing reaction kinetics while preserving the epoxide functionality.

Direct Esterification of Phosphonic Acid Derivatives

  • Method: Another route involves the esterification of phosphonic acid derivatives bearing the 3-(oxiranylmethoxy)propyl group with methanol or dimethyl sulfate to form the dimethyl ester.

  • Catalysts and Conditions: Acid catalysts such as sulfuric acid or Lewis acids can be employed under reflux conditions. Careful control of temperature and reaction time is essential to avoid epoxide ring opening.

Radical Addition Methods (Less Common)

  • Radical-mediated addition of dimethyl phosphite to alkenes bearing oxiranylmethoxy substituents has been reported for related phosphonate esters, though this is less common for the specific compound due to potential side reactions affecting the epoxide.

Industrial and Scalable Production Techniques

  • Microwave-Assisted Large-Scale Synthesis: Industrial processes leverage microwave-assisted synthesis for rapid and clean conversion, often combined with ionic liquid catalysts to enhance selectivity and reduce waste.

  • Catalytic Processes: Use of ionic liquids or phase-transfer catalysts improves reaction efficiency and environmental sustainability.

  • Purification: Post-reaction purification typically involves distillation under reduced pressure or chromatographic techniques to separate the desired phosphonate ester from unreacted starting materials and by-products.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Base Triethylamine, K2CO3 Facilitates nucleophilic substitution
Solvent Acetonitrile, DMF, or solvent-free Solvent-free microwave conditions preferred
Temperature 25–80 °C Higher temps risk epoxide ring opening
Reaction Time 30 min to several hours (microwave) Microwave reduces time significantly
Catalyst Ionic liquids (e.g., imidazolium salts) Enhances selectivity and yield
Purification Vacuum distillation, chromatography Removes impurities and unreacted materials

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Alkylation of dimethyl phosphite with 3-(oxiranylmethoxy)propyl halide Dimethyl phosphite, alkyl halide, base (Et3N, K2CO3) 25–80 °C, solvent or solvent-free microwave High yield, mild conditions, scalable Sensitive to strong acid/base
Direct esterification of phosphonic acid derivatives Phosphonic acid derivative, methanol, acid catalyst Reflux, acid catalysis Straightforward ester formation Risk of epoxide ring opening
Radical addition (less common) Dimethyl phosphite, alkene, radical initiator 60–95 °C, radical initiator Alternative route Lower selectivity, side reactions

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate

A direct structural analog, diethyl (3-(oxiranylmethoxy)propyl)phosphonate (CID 3043639), replaces the methyl ester groups with ethyl substituents. Its molecular formula is C₁₀H₂₁O₅P (MW: 252.21 g/mol), resulting in increased lipophilicity compared to the methyl counterpart. This substitution may enhance solubility in non-polar solvents but could reduce reactivity in aqueous systems due to steric hindrance .

Property Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate Diethyl (3-(oxiranylmethoxy)propyl)phosphonate
Molecular Formula C₈H₁₅O₅P C₁₀H₂₁O₅P
Molecular Weight (g/mol) 224.19 252.21
Ester Groups Methyl Ethyl
Key Applications Polymer crosslinking, R&D Undisclosed (structural analog)
Reference

Dimethyl [2-Oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate

This compound (CAS: 54094-19-8) shares the dimethyl phosphonate backbone but incorporates a trifluoromethylphenoxy group and a ketone functionality. Its molecular formula is C₁₂H₁₄F₃O₅P (MW: 326.21 g/mol). The electron-withdrawing trifluoromethyl group enhances stability and bioactivity, making it a critical intermediate in synthesizing Travoprost, a glaucoma medication . Unlike the target compound, this derivative is pharmacologically active and tailored for ocular drug development.

Property This compound Dimethyl [2-Oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate
Functional Groups Epoxide, phosphonate ester Trifluoromethylphenoxy, ketone, phosphonate ester
Molecular Weight (g/mol) 224.19 326.21
Bioactivity Low (polymer applications) High (IC₅₀ ~45 µM in anti-cancer analogs)
Key Applications Polymer R&D Pharmaceutical synthesis (Travoprost)
Reference

Aminated Cyclopropylmethylphosphonates

Compounds like diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b) (MW: 291.36 g/mol) feature cyclopropyl and amine substituents. These structural modifications confer potent anti-prostate cancer activity (IC₅₀ ~45 µM) , contrasting with the target compound’s non-biological applications. The cyclopropyl group enhances conformational rigidity, while the amine enables hydrogen bonding with biological targets.

Property This compound Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate
Key Substituents Epoxide, methyl ester Cyclopropyl, pentylamine
Molecular Weight (g/mol) 224.19 291.36
Bioactivity None reported Anti-prostate cancer (IC₅₀ ~45 µM)
Applications Polymer chemistry Oncology drug development
Reference

Simpler Phosphonate Esters

Dimethyl methylphosphonate (DMMP) (CAS: 756-79-6) and diisopropyl methylphosphonate (CAS: 1445-75-6) are simpler analogs lacking epoxide or aromatic groups. DMMP (MW: 124.08 g/mol) is widely used as a flame retardant and solvent due to its low molecular weight and high thermal stability . These compounds highlight how substituent complexity dictates application:

Property This compound Dimethyl Methylphosphonate (DMMP)
Molecular Weight (g/mol) 224.19 124.08
Key Groups Epoxide, propyl linker Methyl
Applications Polymer crosslinking Flame retardant, solvent
Reactivity High (epoxide ring-opening) Low (inert ester)
Reference

Biological Activity

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known to influence its biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C10H21O5P
  • CAS Number : [Not specified in the search results]

The phosphonate group contributes to the compound's acidity and potential interactions with biological macromolecules, such as enzymes and receptors.

Mechanisms of Biological Activity

Phosphonates like this compound exhibit a range of biological activities attributed to their ability to mimic phosphate esters. The following mechanisms have been identified:

  • Antiviral Activity : Phosphonates have shown effectiveness against various viral infections. Research indicates that modifications to the phosphonate structure can enhance antiviral efficacy, making them suitable candidates for drug development against pathogens like HIV and herpes simplex virus .
  • Cytostatic Effects : These compounds may inhibit cell proliferation by interfering with nucleic acid synthesis or cellular signaling pathways. Their ability to modulate immune responses also contributes to their cytostatic properties .
  • Immunomodulatory Effects : Certain phosphonates can stimulate immune responses, which may be beneficial in treating infections or enhancing vaccine efficacy .

1. Antiviral Efficacy

A study evaluated the antiviral activity of various phosphonates, including this compound, against Plasmodium falciparum and other viral pathogens. Results indicated that modifications to the phosphonate moiety significantly increased bioactivity, with some derivatives exhibiting over tenfold improvements in efficacy compared to their parent compounds .

2. Cytotoxicity Assessment

Research assessing the cytotoxicity of this compound revealed that while it possesses therapeutic potential, it also exhibits dose-dependent cytotoxic effects on certain cell lines. This necessitates careful evaluation in drug development contexts to balance efficacy with safety .

3. Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that phosphonates often suffer from poor bioavailability due to their polar nature, which limits cellular permeability. Recent advancements in prodrug strategies aim to enhance the oral bioavailability of these compounds by modifying their chemical structure to improve membrane permeability .

Data Summary Table

Property Value/Description
Molecular FormulaC10H21O5P
Antiviral ActivityEffective against Plasmodium falciparum
Cytostatic EffectsInhibits cell proliferation; dose-dependent cytotoxicity
Immunomodulatory EffectsStimulates immune responses
PharmacokineticsLow bioavailability; prodrug strategies recommended

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